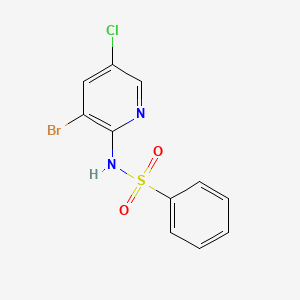
1-Octen-7-yn-4-ol, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-7-yn-4-ol, 4-methyl- is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both an alcohol group and a triple bond, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-7-yn-4-ol, 4-methyl- typically involves the use of alkyne and alcohol functional groups. One common method is the addition of a hydroxyl group to an alkyne precursor. This can be achieved through hydroboration-oxidation, where an alkyne is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 1-Octen-7-yn-4-ol, 4-methyl- may involve the catalytic hydration of alkynes. This process uses a catalyst, such as a transition metal complex, to facilitate the addition of water to the alkyne, forming the desired alcohol. The reaction conditions typically include elevated temperatures and pressures to ensure high yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octen-7-yn-4-ol, 4-methyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-Octen-7-yn-4-ol, 4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Octen-7-yn-4-ol, 4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The presence of the hydroxyl group and the triple bond enables it to form specific interactions with target molecules, modulating their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octyn-3-ol: Another alkyne with an alcohol group, but with the hydroxyl group positioned differently.
7-Octen-4-ol: An alkene with an alcohol group, differing in the presence of a double bond instead of a triple bond.
1-Octen-4-ol: Similar structure but with a double bond instead of a triple bond.
Uniqueness
1-Octen-7-yn-4-ol, 4-methyl- is unique due to its specific combination of an alkyne and an alcohol group, which provides distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industrial applications.
Eigenschaften
CAS-Nummer |
844437-28-1 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4-methyloct-1-en-7-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-4-6-8-9(3,10)7-5-2/h1,5,10H,2,6-8H2,3H3 |
InChI-Schlüssel |
RAHPAZAARMLWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC#C)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)

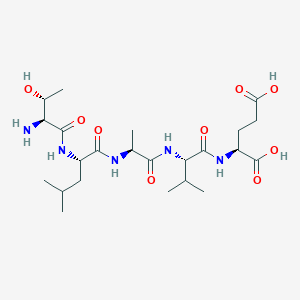
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
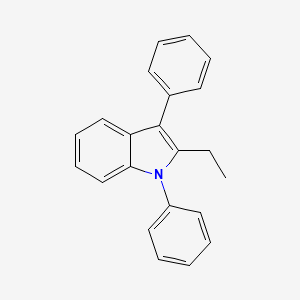
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
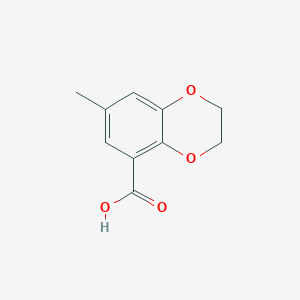
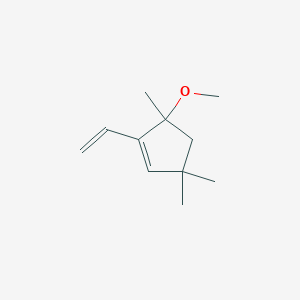
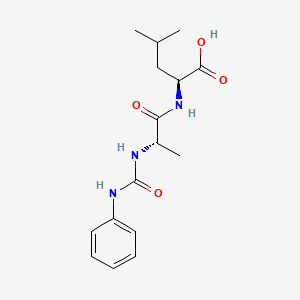
![{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}(2,2-dimethyl-1,3-dioxolan-4-YL)methyl carbonate](/img/structure/B14206913.png)

![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
